Cas no 3175-95-9 (3-Deoxyaconitine)

3-Deoxyaconitine is a diterpenoid alkaloid derived from the Aconitum genus, known for its structural complexity and bioactive potential. This compound is of interest in pharmacological research due to its modified aconitine skeleton, which lacks a hydroxyl group at the C3 position, influencing its interaction with biological targets. It serves as a valuable reference standard in analytical chemistry for the identification and quantification of related alkaloids in plant extracts or pharmaceutical formulations. Its well-defined structure and high purity make it suitable for mechanistic studies, particularly in exploring sodium channel modulation and toxicological profiles. Researchers utilize 3-Deoxyaconitine to investigate structure-activity relationships within diterpenoid alkaloids.
3-Deoxyaconitine structure
3-Deoxyaconitine structure
Product Name:3-Deoxyaconitine
CAS No:3175-95-9
MF:C34H47NO10
MW:629.737691164017
CID:319102
PubChem ID:21598997
Update Time:2025-05-21

3-Deoxyaconitine Chemical and Physical Properties

Names and Identifiers

    • Aconitane-8,13,14,15-tetrol,20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1a,6a,14a,15a,16b)-
    • Deoxyaconitine
    • 3-Deoxyaconitine
    • DEOXYACONITINE, 3-(P)
    • Aconitine,deoxy
    • AC-34819
    • [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
    • 8-(acetyloxy)-20-ethyl-13,15alpha-dihydroxy-1alpha,6alpha,16beta-trimethoxy-4-(methoxymethyl)aconitan-14alpha-yl benzoate
    • CHEBI:132636
    • CHEMBL2062827
    • 1ST156809
    • (1alpha,6alpha,14alpha,15alpha,16beta)-8-(acetyloxy)-20-ethyl-13,15-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl benzoate
    • 3175-95-9
    • s3237
    • Deoxyaconitine, 3-
    • Aconitane-8,13,14,15-tetrol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1-alpha,3-alpha,6-alpha,14-alpha,15-alpha,16-beta)-
    • PD125497
    • HY-N2164
    • CS-0019464
    • Aconitine, deoxy-
    • 8beta-acetoxy-14alpha-benzoyloxy-N-ethyl-13beta,15alpha-dihydroxy-1alpha,6alpha,16beta- trimethoxy-4beta-methoxymethyleneaconitane
    • AKOS037514911
    • FT-0775601
    • [8-Acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
    • DA-52439
    • MDL: MFCD01673511
    • Inchi: 1S/C34H47NO10/c1-7-35-16-31(17-40-3)14-13-21(41-4)33-20-15-32(39)28(44-30(38)19-11-9-8-10-12-19)22(20)34(45-18(2)36,27(37)29(32)43-6)23(26(33)35)24(42-5)25(31)33/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21+,22-,23+,24+,25-,26?,27+,28-,29+,31+,32-,33+,34-/m1/s1
    • InChI Key: PHASMOUKYDUAOZ-IXLJIIPOSA-N
    • SMILES: O(C(C)=O)[C@]12[C@H]([C@@H]([C@@]3([C@@H]([C@H]1[C@@H](C3)[C@@]13[C@H](CC[C@@]4(COC)CN(CC)C1[C@@H]2[C@@H]([C@@H]34)OC)OC)OC(C1C=CC=CC=1)=O)O)OC)O

Computed Properties

  • Exact Mass: 629.32000
  • Monoisotopic Mass: 629.31999670 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 11
  • Complexity: 1180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 13
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 629.7
  • XLogP3: 1.3
  • Topological Polar Surface Area: 133Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 177-180 ºC
  • Boiling Point: 680.6°Cat760mmHg
  • Flash Point: 365.4°C
  • Refractive Index: 1.603
  • Solubility: Very slightly soluble (0.61 g/l) (25 º C),
  • PSA: 133.22000
  • LogP: 1.61520

3-Deoxyaconitine Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better

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3-Deoxyaconitine Suppliers

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(CAS:3175-95-9)3-Deoxyaconitine
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Stock Status:in Stock
Quantity:20mg/25mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:48
Price ($):157.0/173.0
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Additional information on 3-Deoxyaconitine

Comprehensive Analysis of 3-Deoxyaconitine (CAS No. 3175-95-9): Properties, Applications, and Research Insights

3-Deoxyaconitine (CAS No. 3175-95-9) is a naturally occurring diterpenoid alkaloid derived from the Aconitum genus, a group of plants renowned for their bioactive compounds. This compound has garnered significant attention in pharmacological and biochemical research due to its unique structural features and potential therapeutic properties. With the growing interest in plant-derived bioactive molecules, 3-Deoxyaconitine stands out as a subject of modern scientific exploration, particularly in the context of natural product drug discovery and traditional medicine modernization.

The chemical structure of 3-Deoxyaconitine is characterized by a complex tetracyclic ring system, which is typical of diterpenoid alkaloids. Its molecular formula is C34H47NO10, and it lacks a hydroxyl group at the C-3 position compared to its parent compound, aconitine. This structural modification influences its bioactivity and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers are particularly interested in how these modifications affect its interaction with ion channels and neurotransmitter receptors, which are hot topics in neuroscience research and pain management.

In recent years, the demand for natural alternatives to synthetic drugs has surged, driven by concerns over side effects and sustainability. 3-Deoxyaconitine has been explored for its potential role in anti-inflammatory and analgesic applications, aligning with the global trend toward green chemistry and eco-friendly pharmaceuticals. Studies suggest that it may modulate NF-κB signaling pathways, a key target in chronic inflammation research, which is frequently searched in academic and medical databases.

Another area of interest is the compound's cytotoxic properties, which have been investigated in the context of cancer research. Preliminary in vitro studies indicate that 3-Deoxyaconitine may inhibit the proliferation of certain cancer cell lines, though further clinical validation is required. This aligns with the public's growing curiosity about plant-based anticancer agents, a trending topic in alternative medicine forums and health-focused social media.

From a technical perspective, the extraction and purification of 3-Deoxyaconitine require advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods ensure high purity, which is critical for both research and potential therapeutic applications. The compound's stability under various pH and temperature conditions is also a subject of ongoing study, particularly for formulation scientists seeking to optimize its drug delivery systems.

Despite its promise, challenges remain in the commercialization of 3-Deoxyaconitine-based products. Regulatory hurdles, scalability of extraction processes, and the need for robust clinical trial data are key barriers. However, the compound's inclusion in phytochemical databases and its mention in patent filings reflect its commercial potential. For instance, its derivatives are being explored for neuroprotective effects, a topic frequently searched by biotech investors and academic researchers.

In summary, 3-Deoxyaconitine (CAS No. 3175-95-9) represents a fascinating intersection of traditional knowledge and modern science. Its multifaceted bioactivity, coupled with the rising demand for sustainable therapeutics, positions it as a compound of significant interest. Future research directions may focus on its mechanistic pathways, synergistic effects with other botanicals, and formulation innovations—topics that resonate strongly with today's health-conscious consumers and scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3175-95-9)3-Deoxyaconitine
A1202577
Purity:99%/99%
Quantity:20mg/25mg
Price ($):157.0/173.0
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